9-[2-(4-Phenylmethoxyphenoxy)ethyl]carbazole
Description
9-[2-(4-Phenylmethoxyphenoxy)ethyl]carbazole is a synthetic organic compound belonging to the carbazole family. Carbazole derivatives are known for their versatile applications in various fields such as optoelectronics, pharmaceuticals, and materials science due to their unique structural and electronic properties .
Properties
IUPAC Name |
9-[2-(4-phenylmethoxyphenoxy)ethyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO2/c1-2-8-21(9-3-1)20-30-23-16-14-22(15-17-23)29-19-18-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17H,18-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKJMBLRGRAXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3C4=CC=CC=C4C5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-[2-(4-Phenylmethoxyphenoxy)ethyl]carbazole typically involves the reaction of carbazole with 2-(4-Phenylmethoxyphenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
9-[2-(4-Phenylmethoxyphenoxy)ethyl]carbazole undergoes various chemical reactions, including:
Scientific Research Applications
9-[2-(4-Phenylmethoxyphenoxy)ethyl]carbazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-[2-(4-Phenylmethoxyphenoxy)ethyl]carbazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular receptors or enzymes, leading to modulation of signaling pathways and exerting its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
9-[2-(4-Phenylmethoxyphenoxy)ethyl]carbazole can be compared with other carbazole derivatives such as:
9-(2-(Benzyloxy)ethyl)-9H-carbazole: Similar in structure but with different substituents, leading to variations in electronic and physical properties.
1-[2-(4-Phenylmethoxyphenoxy)ethyl]-1,2,4-triazole: Contains a triazole ring instead of the carbazole moiety, resulting in different chemical reactivity and applications.
Bis[2-(2-(3,6-dibromo-9H-carbazole-9-yl)ethoxy)ethyl]ether: A more complex derivative with additional functional groups, used in specialized applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct electronic properties and reactivity, making it suitable for various advanced applications .
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